4-Bromo-3,5-difluorophenylacetic acid
Description
Contextual Significance in Organic Synthesis and Fluorine Chemistry
The importance of 4-Bromo-3,5-difluorophenylacetic acid in organic synthesis stems from its multifunctional nature, which allows it to serve as a versatile scaffold for constructing more complex molecular architectures. Each component of the molecule contributes to its synthetic utility.
The bromine atom on the aromatic ring is a key functional group that serves as a "synthetic handle." It is an excellent leaving group in a wide array of transition-metal-catalyzed cross-coupling reactions. This includes well-established methods such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. Consequently, the bromine atom allows for the strategic introduction of various substituents, including alkyl, aryl, and amino groups, at a specific position on the phenyl ring.
The presence of fluorine atoms is of particular significance in the context of fluorine chemistry, a rapidly growing field driven by the pharmaceutical and agrochemical industries. mdpi.com The incorporation of fluorine into organic molecules can profoundly alter their properties. mdpi.com Fluorine's high electronegativity can modulate the acidity of nearby functional groups and influence the electronic environment of the aromatic ring. mdpi.com Furthermore, replacing hydrogen with fluorine can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. It can also increase lipophilicity, which may improve a drug candidate's ability to cross biological membranes. researchgate.net The difluoromethyl group (CF₂H), for example, is noted for its strong lipophilic and electron-withdrawing properties, which can significantly enhance the physiological activity of organic molecules. researchgate.net
Scope of Academic Research on Halogenated Phenylacetic Acids
The academic interest in halogenated phenylacetic acids as a class is broad and multifaceted, driven by their utility as key intermediates in the synthesis of biologically active compounds and advanced materials. nih.govnih.gov Research in this area generally focuses on several key aspects:
Development of Novel Synthetic Methods: A significant portion of academic research is dedicated to discovering new, efficient, and regioselective methods for synthesizing halogenated phenylacetic acids. unimi.it This includes the development of greener halogenation protocols and novel catalytic systems to control the precise placement of halogen atoms on the phenyl ring, as substitution patterns are critical for the final product's activity. unimi.it
Application in Medicinal Chemistry: Halogenated phenylacetic acid derivatives are widely investigated as precursors for pharmaceuticals. For instance, various substituted phenylacetic acids have been synthesized and evaluated as enzyme inhibitors, such as aldose reductase inhibitors. nih.gov The phenylacetic acid moiety is a common structural motif in non-steroidal anti-inflammatory drugs (NSAIDs), and halogenation is a common strategy to modulate the potency and pharmacokinetic properties of these agents.
Derivatization and Structure-Activity Relationship (SAR) Studies: Researchers frequently use halogenated phenylacetic acids as starting materials to generate libraries of related compounds for SAR studies. nih.gov By systematically modifying the structure—for example, by replacing the bromine atom with different functional groups—scientists can probe how specific structural features influence biological activity. Studies have shown that the position and nature of the halogen substituent can significantly impact a compound's binding affinity to biological targets like the progesterone (B1679170) receptor. nih.gov
Use as Chemical Probes and Reagents: Compounds like 4-Bromophenylacetic acid serve as reagents and standards in analytical chemistry. chemicalbook.com The broader class of α-bromo-phenylacetic acids are important intermediates for synthesizing various pharmaceutical and agrochemical products. google.com
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromo-3,5-difluorophenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-8-5(10)1-4(2-6(8)11)3-7(12)13/h1-2H,3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENXBFUKGKJYMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 3,5 Difluorophenylacetic Acid
Direct Synthesis Approaches
Direct synthesis focuses on introducing the bromine atom onto the 3,5-difluorophenylacetic acid scaffold. The success of this approach hinges on controlling the position of bromination.
Bromination Strategies and Regioselectivity
The introduction of a bromine atom onto the 3,5-difluorophenylacetic acid ring is governed by the principles of electrophilic aromatic substitution. The existing substituents on the aromatic ring direct the incoming electrophile (Br+) to a specific position.
In the case of 3,5-difluorophenylacetic acid, the substituents are two fluorine atoms at positions 3 and 5, and an acetic acid group at position 1. Fluorine atoms are activating groups and are ortho-, para-directors. The acetic acid group, conversely, is a deactivating group and a meta-director. The combined influence of these groups determines the regioselectivity of the bromination reaction. mdpi.com
The fluorine atoms at C3 and C5 strongly direct incoming electrophiles to the C2, C4, and C6 positions. The acetic acid group at C1 directs to the C3 and C5 positions, which are already occupied. Therefore, the activating effect of the fluorine atoms dominates, making the positions ortho and para to them the most probable sites for substitution. The C4 position is para to the C1-substituent and situated between the two fluorine atoms, making it the most electronically favorable and sterically accessible position for electrophilic attack. This high degree of regioselectivity ensures that the bromination of 3,5-difluorophenylacetic acid yields the desired 4-bromo isomer. mdpi.comgla.ac.uk
Table 1: Directing Effects of Substituents on the Phenylacetic Acid Ring
| Substituent | Position | Type | Directing Effect |
|---|---|---|---|
| -CH₂COOH | 1 | Deactivating | Meta (to C3, C5) |
| -F | 3 | Activating | Ortho, Para (to C2, C4, C6) |
| -F | 5 | Activating | Ortho, Para (to C2, C4, C6) |
To enhance the electrophilicity of the brominating agent (e.g., molecular bromine, Br₂), a Lewis acid catalyst is often employed. researchgate.net Lewis acids, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), interact with the bromine molecule, polarizing the Br-Br bond. This polarization creates a highly electrophilic bromine species (Br⁺) that is more readily attacked by the electron-rich aromatic ring. The catalyst is regenerated at the end of the reaction cycle. nih.gov The use of such catalysts facilitates the reaction under milder conditions and can improve yields. researchgate.net
Table 2: Common Lewis Acids in Aromatic Bromination
| Catalyst | Chemical Formula |
|---|---|
| Iron(III) Bromide | FeBr₃ |
| Aluminum Chloride | AlCl₃ |
| Zirconium(IV) Chloride | ZrCl₄ |
| Boron Tribromide | BBr₃ |
Photohalogenation and Carbonylation Routes (Analogous to 2,3-difluorophenylacetic acid)
An alternative direct synthesis strategy can be adapted from the known preparation of analogous compounds like 2,3-difluorophenylacetic acid. This method involves a two-step process starting from a toluene (B28343) derivative.
For the synthesis of 4-Bromo-3,5-difluorophenylacetic acid, the hypothetical starting material would be 4-Bromo-3,5-difluorotoluene . The synthesis would proceed as follows:
Photohalogenation : The methyl group of 4-Bromo-3,5-difluorotoluene would be halogenated (e.g., with chlorine or bromine) under UV light. This free-radical reaction selectively occurs at the benzylic position, yielding 1-(halomethyl)-4-bromo-3,5-difluorobenzene.
Carbonylation : The resulting benzyl (B1604629) halide would then undergo a carbonylation reaction. This step introduces a carbonyl group (C=O) and is typically followed by hydrolysis to form the final acetic acid moiety. This method avoids direct bromination of the phenylacetic acid ring.
This approach is analogous to a patented method for producing 2,3-difluorophenylacetic acid from 2,3-difluorotoluene, which highlights its feasibility.
Multi-Step Synthesis from Precursors
Multi-step syntheses offer greater flexibility by constructing the target molecule from readily available starting materials. This often involves creating the acetic acid side chain on a pre-functionalized aromatic ring.
Derivatization of Difluorophenylacetic Acid Precursors
A robust multi-step strategy begins with a precursor that already contains the desired bromo- and difluoro-substituents, such as 1-Bromo-3,5-difluorobenzene (B42898) . The acetic acid side chain is then introduced through a sequence of reactions. One effective method is the malonic ester synthesis . libretexts.org
The general steps for this process would be:
Nucleophilic Substitution : 1-Bromo-3,5-difluorobenzene is reacted with the enolate of a malonic ester, such as diethyl malonate. This reaction is often catalyzed by a copper or palladium species to facilitate the formation of the new carbon-carbon bond.
Hydrolysis and Decarboxylation : The resulting substituted malonic ester is then subjected to hydrolysis, typically under basic conditions, which converts the two ester groups into carboxylate salts. Subsequent acidification followed by heating leads to the decarboxylation (loss of CO₂) of one of the carboxylic acid groups, yielding the final this compound. libretexts.orgyoutube.com
This method is a versatile way to synthesize carboxylic acids from alkyl or aryl halides. libretexts.org
Table 3: Overview of Malonic Ester Synthesis Steps
| Step | Reaction Name | Description |
|---|---|---|
| 1 | Alkylation | The aryl halide (1-Bromo-3,5-difluorobenzene) is coupled with the enolate of diethyl malonate. |
| 2 | Saponification | The diester is hydrolyzed to a dicarboxylic acid using a strong base (e.g., NaOH). |
| 3 | Decarboxylation | The dicarboxylic acid is heated in the presence of acid, causing the loss of one carboxyl group as CO₂. |
Strategies Involving Halogen Exchange Reactions
The synthesis of key intermediates for this compound can be achieved through halogen exchange (halex) reactions, a powerful method for introducing fluorine atoms into aromatic rings. This strategy is particularly valuable for producing fluorinated aromatic compounds from readily available chlorinated or brominated precursors. beyondbenign.orggoogle.com
One relevant pathway involves the synthesis of the crucial precursor, 1-bromo-3,5-difluorobenzene. A documented method for producing this compound is the fluorination of 1-bromo-3,5-dichlorobenzene. nbinno.com This reaction utilizes a fluorine source, such as potassium fluoride (B91410) (KF) or cesium fluoride (CsF), to replace the chlorine atoms with fluorine. nbinno.com The process typically requires a catalyst, like copper(II) fluoride (CuF2) or silver(I) fluoride (AgF), and proceeds via a nucleophilic aromatic substitution mechanism. nbinno.com Such reactions are often conducted at elevated temperatures in aprotic solvents. beyondbenign.org
While not a halogen exchange reaction itself, it is important to note another primary route to 1-bromo-3,5-difluorobenzene starts from 3,5-difluoroaniline. This amine is converted to its diazonium salt and subsequently reacted with hydrobromic acid (HBr) in the presence of a copper(I) bromide (CuBr) catalyst. google.comgoogle.com This well-established process, known as the Sandmeyer reaction, can produce the desired intermediate in high yields, reported to be as high as 83%. google.comwikipedia.org
Green Chemistry Principles in Synthesis Optimization
The optimization of synthetic routes for compounds like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use more environmentally benign substances. pnas.orghumanjournals.com
Atom Economy and Reaction Efficiency
Atom economy is a core concept in green chemistry that evaluates how efficiently all atoms in the reactants are incorporated into the final desired product. pnas.org Reactions with high atom economy, such as additions and rearrangements, are preferred over those that generate significant stoichiometric byproducts, like substitutions and eliminations. pnas.org
In the context of synthesizing the 1-bromo-3,5-difluorobenzene precursor, the Sandmeyer reaction provides a case study for atom economy analysis. While effective, this reaction is not optimally atom-economical. The diazotization and subsequent substitution steps generate byproducts that are not incorporated into the final product.
Table 1: Atom Economy Analysis of the Sandmeyer Reaction for 1-Bromo-3,5-difluorobenzene Synthesis
| Reactants | Desired Product | Byproducts/Waste | Atom Economy Consideration |
| 3,5-Difluoroaniline (C₆H₅F₂N) | 1-Bromo-3,5-difluorobenzene (C₆H₃BrF₂) | Nitrogen gas (N₂) | The mass of the nitrogen atoms from the aniline (B41778) is lost as N₂ gas. |
| Sodium Nitrite (NaNO₂) | Sodium salts (e.g., NaBr) | The sodium and oxygen atoms are converted into inorganic salt waste. | |
| Hydrobromic Acid (HBr) | Water (H₂O) | While one bromine atom is incorporated, excess acid contributes to waste streams. | |
| Copper(I) Bromide (CuBr) | (Catalyst is regenerated) | As a catalyst, copper is used in sub-stoichiometric amounts, improving overall efficiency compared to a stoichiometric reagent. |
Conversely, a subsequent hypothetical step to form the final phenylacetic acid, such as the carboxylation of a Grignard reagent formed from 1-bromo-3,5-difluorobenzene, would exhibit excellent atom economy. In this step, the entire carbon dioxide molecule is incorporated into the product, representing a highly efficient addition reaction.
Solvent Selection for Sustainable Synthesis
Solvents are a major contributor to the environmental impact of chemical processes, often accounting for the largest portion of auxiliary waste. pnas.org Green chemistry encourages the use of safer, more sustainable solvents. rsc.orgmdpi.com
Traditional solvents for organometallic reactions, such as the formation of Grignard reagents needed to synthesize the target molecule, include diethyl ether and tetrahydrofuran (B95107) (THF). beyondbenign.org These solvents pose significant safety hazards, including high flammability and the potential for peroxide formation. Recent research has identified greener alternatives that offer improved safety profiles and are often derived from renewable resources. researchgate.net
Table 2: Comparison of Traditional and Green Solvents for Organometallic Reactions
| Solvent | Class | Advantages | Disadvantages/Hazards | Source |
| Diethyl Ether | Traditional Ether | Effective for Grignard reagent formation. | Highly volatile and flammable; peroxide-forming. | Petrochemical |
| Tetrahydrofuran (THF) | Traditional Ether | Good solvating properties for organometallics. | Flammable; peroxide-forming. | Petrochemical |
| 2-Methyltetrahydrofuran (2-MeTHF) | Green Alternative | Higher boiling point and lower water solubility than THF; can be derived from renewable resources (e.g., levulinic acid). researchgate.net | Still flammable, but generally considered safer than THF. | Renewable/Petrochemical |
| Cyclopentyl methyl ether (CPME) | Green Alternative | High boiling point; low peroxide formation rate; stable under acidic and basic conditions. researchgate.net | Higher cost compared to traditional ethers. | Petrochemical |
For carbonylation reactions, another potential route to aryl acetic acids, research is also exploring the use of more sustainable solvent systems to reduce reliance on volatile organic compounds. rsc.org The development of mechanochemical methods, such as ball-milling, offers a revolutionary approach by drastically reducing or even eliminating the need for bulk organic solvents in reactions like Grignard reagent formation. sciencedaily.com
Catalysis for Reduced Environmental Impact
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, under milder conditions, and with less waste compared to stoichiometric processes.
In the synthesis of the 1-bromo-3,5-difluorobenzene intermediate, the Sandmeyer reaction relies on a catalytic amount of a copper(I) salt, such as CuBr. google.comgoogle.com The copper catalyst facilitates the radical-nucleophilic aromatic substitution, allowing the transformation of the diazonium salt into the aryl bromide with the loss of nitrogen gas. wikipedia.org
For the subsequent conversion of 1-bromo-3,5-difluorobenzene to this compound, catalytic carbonylation presents a powerful and atom-economical option. This method involves reacting the aryl halide with carbon monoxide in the presence of a transition metal catalyst, often based on palladium or rhodium. google.comgoogle.com These catalytic processes can directly introduce the carboxylic acid moiety (or its ester equivalent), often under milder conditions than traditional multi-step methods and avoiding the preparation of stoichiometric organometallic reagents. google.comrsc.org The use of a catalyst minimizes waste by allowing for high turnover and selectivity, thereby reducing the environmental impact of the synthesis. google.com
Chemical Reactivity and Transformative Reactions of 4 Bromo 3,5 Difluorophenylacetic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid functional group is a cornerstone of organic chemistry, known for its ability to undergo a wide array of transformations. In the context of 4-bromo-3,5-difluorophenylacetic acid, this moiety can be converted into esters, amides, and alcohols, or it can be removed entirely through decarboxylation.
The conversion of the carboxylic acid group of this compound into esters and amides represents a fundamental set of transformations. Esterification is commonly achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. pearson.combyjus.com This reversible reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. pearson.com For example, reacting this compound with ethanol (B145695) would yield ethyl 4-bromo-3,5-difluorophenylacetate.
Amidation, the formation of an amide, is another key reaction. This can be accomplished by direct reaction with an amine, often facilitated by a coupling agent or, in some modern protocols, a catalyst. For instance, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of aromatic carboxylic acids with various amines in refluxing toluene (B28343), affording high yields of the corresponding amide products. rsc.orgresearchgate.net This method provides a direct route to N-substituted 2-(4-bromo-3,5-difluorophenyl)acetamides.
Table 1: General Conditions for Esterification and Amidation
| Transformation | Reagents | Catalyst | Solvent | Typical Conditions | Product Class |
|---|---|---|---|---|---|
| Esterification | Alcohol (e.g., Ethanol) | H₂SO₄ (catalytic) | Excess Alcohol | Reflux | Ester |
| Amidation | Amine (e.g., Benzylamine) | TiF₄ (5-10 mol%) | Toluene | Reflux, 12-24h | Amide |
Decarboxylation involves the removal of the carboxylic acid group, typically with the loss of carbon dioxide. For α,α-difluoroarylacetic acids, this transformation can be harnessed to form new carbon-carbon bonds. A notable example is the silver-catalyzed decarboxylative alkynylation. acs.org In this type of reaction, α,α-difluoroarylacetic acids react with hypervalent iodine-based alkyne-transfer reagents (like ethynylbenziodoxolones) in the presence of a silver catalyst (AgNO₃) and an oxidant (K₂S₂O₈). acs.orgresearchgate.net This process generates a difluoromethyl radical intermediate that then couples with the alkyne, yielding a difluoromethylated alkyne. This method represents a powerful, transition-metal-free approach to creating C-C bonds at the former site of the carboxylic acid group. researchgate.netrsc.org
The carboxylic acid group can be reduced to a primary alcohol, transforming this compound into 2-(4-bromo-3,5-difluorophenyl)ethanol. This reduction is typically carried out using powerful reducing agents. Borane complexes, such as the borane-tetrahydrofuran (B86392) complex (BH₃-THF), are highly effective for this purpose, as they selectively reduce carboxylic acids to alcohols under mild conditions without affecting the aryl bromide. The resulting alcohol is a versatile intermediate that can undergo further derivatization, such as oxidation to the corresponding aldehyde or conversion into ethers and esters.
Reactions Involving the Bromine Substituent
The bromine atom on the aromatic ring serves as a versatile handle for introducing molecular complexity, primarily through metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom of this compound (or its ester derivatives) is well-suited to participate in these transformations.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. youtube.com This reaction is a robust and widely used method for constructing biaryl structures. The bromine atom in this compound or its derivatives can be effectively coupled with a variety of arylboronic acids.
The reaction is typically carried out in the presence of a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂) or used directly as a complex like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). researchgate.netmdpi.com A base, such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (B84403) (K₃PO₄), is essential for the reaction mechanism, as it facilitates the transmetalation step. youtube.commdpi.com The choice of solvent often involves a mixture of an organic solvent (like dioxane, toluene, or DMF) and water. mdpi.comresearchgate.net The presence of electron-withdrawing fluorine atoms on the ring can influence the reactivity of the aryl bromide in the catalytic cycle.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Product |
|---|---|---|---|---|---|---|
| Methyl 4-bromo-3,5-difluorophenylacetate | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | Methyl 4'-phenyl-[1,1'-biphenyl]-3,5-difluoroacetate |
| Methyl 4-bromo-3,5-difluorophenylacetate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | Methyl 4'-(methoxy)-[1,1'-biphenyl]-3,5-difluoroacetate |
Note: This table presents representative conditions based on couplings of similar substrates, as specific documented examples for this exact molecule may vary.
Cross-Coupling Reactions
Other Palladium-Catalyzed Coupling Reactions
Beyond the more common Suzuki and Heck reactions, the bromine atom on this compound serves as a versatile handle for various other palladium-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures. Two prominent examples are the Sonogashira and Buchwald-Hartwig amination reactions.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. researchgate.net For this compound (or its ester derivatives), a Sonogashira coupling would introduce an alkynyl substituent at the C4 position. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and requires a copper(I) co-catalyst (e.g., CuI) and a base, often an amine like triethylamine (B128534) (Et₃N). researchgate.net
Buchwald-Hartwig Amination: This powerful method forms a carbon-nitrogen bond between an aryl halide and an amine. researchgate.netresearchgate.net It allows for the synthesis of a wide array of substituted anilines. Reacting this compound with primary or secondary amines in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos) and a base (e.g., NaOt-Bu, Cs₂CO₃) would yield the corresponding 4-amino-3,5-difluorophenylacetic acid derivatives. researchgate.net
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand System | Base | Product Class |
|---|---|---|---|---|
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄ / CuI | Et₃N or Diisopropylamine | 4-Alkynyl-3,5-difluorophenylacetic acid |
| Buchwald-Hartwig Amination | Amine (R¹R²NH) | Pd₂(dba)₃ / Phosphine Ligand | NaOt-Bu or Cs₂CO₃ | 4-(R¹R²-amino)-3,5-difluorophenylacetic acid |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for highly electron-deficient aromatic systems. masterorganicchemistry.com The this compound molecule is an excellent substrate for SNAr reactions. The two strongly electron-withdrawing fluorine atoms, positioned ortho to the bromine atom, significantly lower the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. nih.gov
In this reaction, a nucleophile attacks the carbon atom bearing the bromine (the ipso-carbon), forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized onto the electron-withdrawing fluorine substituents, stabilizing it. Subsequent departure of the bromide leaving group restores the aromaticity and yields the substituted product. youtube.com A wide variety of nucleophiles can be employed. semanticscholar.org
| Nucleophile | Reagent Example | Product Structure |
|---|---|---|
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 4-Methoxy-3,5-difluorophenylacetic acid |
| Thiolate | Sodium thiophenoxide (NaSPh) | 4-(Phenylthio)-3,5-difluorophenylacetic acid |
| Amine | Morpholine | 4-(Morpholino)-3,5-difluorophenylacetic acid |
| Azide (B81097) | Sodium azide (NaN₃) | 4-Azido-3,5-difluorophenylacetic acid |
Radical Reactions Involving Bromine
While ionic reactions at the C-Br bond are more common for this substrate, radical pathways are also mechanistically possible, although less frequently documented for this specific molecule. Radical reactions involving aryl bromides can be initiated by radical initiators (e.g., AIBN) or photochemically. A primary example is radical-mediated hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. This can be achieved using a radical initiator and a hydrogen atom donor, such as tributyltin hydride (Bu₃SnH) or a silane. Such a reaction would convert this compound into 3,5-difluorophenylacetic acid.
Reactions at the Fluorinated Aromatic Ring
Friedel-Crafts Type Reactions
Friedel-Crafts alkylation and acylation are classic electrophilic aromatic substitution (EAS) reactions used to form new carbon-carbon bonds at an aromatic ring. wikipedia.orgmasterorganicchemistry.com However, these reactions are generally ineffective on strongly deactivated rings. uci.eduorganic-chemistry.org The aromatic ring of this compound is significantly deactivated by the inductive effects of the two fluorine atoms and the bromine atom.
Attempting a Friedel-Crafts reaction would likely require harsh conditions (e.g., high temperatures, strong Lewis acids like AlCl₃), which could lead to side reactions or decomposition. Furthermore, the Lewis acid catalyst can complex with the lone pairs on the halogen atoms and the carboxylic acid group, further deactivating the ring and complicating the reaction. youtube.com Consequently, Friedel-Crafts reactions are not a synthetically viable strategy for functionalizing this molecule under standard conditions.
Further Electrophilic Aromatic Substitutions (Controlled Conditions)
Similar to Friedel-Crafts reactions, other EAS processes like nitration (with HNO₃/H₂SO₄) and sulfonation (with fuming H₂SO₄) are also significantly hindered by the deactivated nature of the ring. masterorganicchemistry.comlibretexts.org If a reaction could be forced to occur, the regiochemical outcome would be determined by the directing effects of the existing substituents.
The fluorine and bromine atoms are ortho, para-directors, while the -CH₂COOH group is weakly deactivating and a meta-director. libretexts.org The positions ortho to the bromine (C3 and C5) are already occupied by fluorine. The only open positions are C2 and C6. These positions are ortho to the bromine and meta to the other fluorine atom. Therefore, any electrophilic substitution would be strongly directed to the C2 or C6 position. Overcoming the high activation energy barrier due to ring deactivation remains the primary challenge.
Metalation and Lithiation Strategies
A more effective strategy for functionalizing the C-H bonds of the aromatic ring is through deprotonation using a strong base, a process known as metalation. baranlab.org Directed ortho metalation (DoM) is a powerful technique where a functional group on the ring directs a strong base (typically an organolithium reagent like n-butyllithium) to remove a proton from the adjacent (ortho) position. wikipedia.orgorganic-chemistry.org
In this compound, the carboxylic acid group can act as a directed metalation group (DMG). unblog.fruwindsor.ca Upon treatment with at least two equivalents of a strong base (the first to deprotonate the acidic carboxylic proton, the second for the ring C-H), the resulting carboxylate directs lithiation specifically to the C2 (and C6) position. This generates a potent aryllithium nucleophile, which can be trapped with a wide range of electrophiles to introduce new functional groups with high regioselectivity. The fluorine atoms themselves can also act as moderate DMGs, reinforcing this regioselectivity. This approach bypasses the limitations of electrophilic substitution on this electron-poor ring.
| Step 1: Reagents | Step 2: Electrophile (E+) | Product (after workup) |
|---|---|---|
| 2.2 eq. n-BuLi, THF, -78 °C | Iodine (I₂) | 4-Bromo-2-iodo-3,5-difluorophenylacetic acid |
| 2.2 eq. LDA, THF, -78 °C | Dimethylformamide (DMF) | 4-Bromo-2-formyl-3,5-difluorophenylacetic acid |
| 2.2 eq. n-BuLi, THF, -78 °C | Carbon dioxide (CO₂) | 4-Bromo-3,5-difluorobenzene-1,2-dicarboxylic acid derivative |
| 2.2 eq. LDA, THF, -78 °C | Trimethylsilyl chloride (TMSCl) | 4-Bromo-2-(trimethylsilyl)-3,5-difluorophenylacetic acid |
Functional Group Interconversions and Derivatization of this compound
The carboxylic acid moiety of this compound is a versatile functional group that can be converted into a variety of other functionalities, opening avenues for the synthesis of diverse derivatives. These transformations are crucial for introducing new chemical properties and enabling further molecular elaborations.
Formation of Aldehyde and Ketone Derivatives
The conversion of this compound into its corresponding aldehyde and ketone derivatives involves distinct synthetic strategies that target the modification of the carboxylic acid group.
Aldehyde Synthesis:
A plausible synthetic route would involve the initial conversion of this compound to its corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride can then be subjected to a Rosenmund reduction, which utilizes a poisoned palladium catalyst (e.g., Pd/BaSO₄) and hydrogen gas to selectively reduce the acid chloride to the aldehyde.
Alternatively, the formation of a Weinreb amide, by reacting the acid chloride with N,O-dimethylhydroxylamine hydrochloride, provides a stable intermediate that can be reduced to the aldehyde using organometallic reagents like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄) at low temperatures.
Ketone Synthesis:
The synthesis of ketone derivatives from this compound typically involves the reaction of an activated form of the acid with an organometallic reagent. A common strategy is the reaction of the corresponding acid chloride or a carboxylate salt with an organocuprate or an organolithium reagent.
For instance, to synthesize a methyl ketone derivative, such as 1-(4-bromo-3,5-difluorophenyl)propan-2-one, this compound can be treated with two equivalents of methyllithium. The first equivalent deprotonates the carboxylic acid, and the second adds to the resulting carboxylate to form a stable gem-diol lithium salt. Aqueous workup then yields the ketone.
Another approach involves the use of organocadmium or organomanganese reagents, which are generally less reactive and more selective than organolithium or Grignard reagents, minimizing side reactions such as addition to the ketone product.
While specific examples for this compound are not extensively documented, the general reactivity patterns of phenylacetic acids suggest that these standard synthetic methodologies would be applicable.
Table 1: Plausible Synthetic Routes to Aldehyde and Ketone Derivatives
| Derivative | Starting Material | Key Reagents | Intermediate |
| 4-Bromo-3,5-difluorophenylacetaldehyde | This compound | 1. SOCl₂ or (COCl)₂ 2. H₂, Pd/BaSO₄ (Rosenmund) | 4-Bromo-3,5-difluorophenylacetyl chloride |
| 4-Bromo-3,5-difluorophenylacetaldehyde | This compound | 1. SOCl₂ 2. HN(OCH₃)CH₃·HCl 3. DIBAL-H | N-methoxy-N-methyl-2-(4-bromo-3,5-difluorophenyl)acetamide (Weinreb amide) |
| 1-(4-Bromo-3,5-difluorophenyl)propan-2-one | This compound | Methyllithium (2 eq.) | gem-diol lithium salt |
Synthesis of Nitrogen-Containing Derivatives
The carboxylic acid group of this compound serves as a convenient precursor for the synthesis of a variety of nitrogen-containing derivatives, most notably amides and nitriles.
Amide Synthesis:
The most direct method for the synthesis of amides from this compound is through direct condensation with an amine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid. A wide array of modern coupling reagents can be utilized for this purpose, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency.
The general procedure involves dissolving this compound, the desired amine, and the coupling agent in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The reaction is typically carried out at room temperature and proceeds to give the corresponding amide in good yield.
For example, the reaction of this compound with ammonia (B1221849) would yield 2-(4-bromo-3,5-difluorophenyl)acetamide. Similarly, reaction with primary or secondary amines would afford the corresponding N-substituted amides.
Nitrile Synthesis:
Nitriles can be prepared from the corresponding primary amides through a dehydration reaction. Therefore, a two-step sequence starting from this compound can be employed to synthesize 4-bromo-3,5-difluorophenylacetonitrile.
First, the primary amide, 2-(4-bromo-3,5-difluorophenyl)acetamide, is synthesized as described above. Subsequently, this amide is treated with a dehydrating agent. Common reagents for this transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O), or Burgess reagent. The reaction is typically heated in an appropriate solvent to drive the dehydration process.
Table 2: Synthesis of Nitrogen-Containing Derivatives
| Derivative | Starting Material | Reagents | Reaction Type |
| 2-(4-Bromo-3,5-difluorophenyl)acetamide | This compound | Ammonia, EDC, HOBt | Amidation |
| N-Alkyl/Aryl-2-(4-bromo-3,5-difluorophenyl)acetamide | This compound | Primary/Secondary Amine, DCC | Amidation |
| 4-Bromo-3,5-difluorophenylacetonitrile | 2-(4-Bromo-3,5-difluorophenyl)acetamide | P₂O₅ or SOCl₂ | Dehydration |
Computational Chemistry Approaches to 4 Bromo 3,5 Difluorophenylacetic Acid and Analogues
Electronic Structure and Molecular Properties Calculation
The electronic structure is fundamental to understanding a molecule's properties and reactivity. Modern computational techniques are adept at providing a detailed picture of electron distribution and energy levels.
Density Functional Theory (DFT) and Ab Initio Methods
Density Functional Theory (DFT) and ab initio methods are cornerstones of quantum chemical calculations. DFT methods are particularly popular due to their balance of accuracy and computational cost. They are used to determine the optimized molecular geometry, electronic energies, and other properties by solving the Schrödinger equation in an approximate manner. For instance, a study on the analogue 4-bromo-3-(methoxymethoxy) benzoic acid utilized DFT at the B3LYP/6-311++G(d,p) level of theory to determine its structural and molecular parameters. Similar approaches could be applied to 4-bromo-3,5-difluorophenylacetic acid to predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional model of the molecule.
Ab initio methods, while often more computationally intensive, can offer higher accuracy by solving the electronic structure problem with fewer approximations. These methods would be valuable for benchmarking DFT results and for calculations where high accuracy is paramount.
Prediction of Reactivity Descriptors (e.g., Frontier Orbitals)
Table 1: Hypothetical Reactivity Descriptors for this compound (Illustrative)
| Descriptor | Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |
| Ionization Potential | 6.5 eV | Energy required to remove an electron |
| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |
Note: The values in this table are for illustrative purposes only and are not based on actual calculations for this compound.
Reaction Mechanism Studies
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, providing insights into the energies of reactants, products, and intermediate structures.
Transition State Analysis
To understand the kinetics of a reaction involving this compound, identifying the transition state is crucial. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Computational methods can be used to locate and characterize the geometry and energy of these transient structures. This information is vital for calculating reaction rates and understanding how substituents on the phenyl ring influence reactivity.
Reaction Pathway Elucidation
By mapping the potential energy surface, computational chemists can trace the most likely pathway a reaction will follow. This involves calculating the energies of all intermediates and transition states connecting the reactants to the products. For this compound, this could involve studying its synthesis, degradation, or its interaction with biological targets.
Molecular Dynamics Simulations
While quantum mechanics calculations are excellent for understanding static molecular properties and reaction mechanisms, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of processes such as conformational changes, solvation, and interactions with other molecules.
For this compound, MD simulations could be used to study its behavior in different solvents, predicting its solubility and how it interacts with solvent molecules. Furthermore, if this molecule is being investigated for biological applications, MD simulations could model its interaction with a target protein, providing details about binding modes and affinities.
Structure-Activity Relationship (SAR) Studies of Analogues
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For analogues of this compound, SAR studies focus on understanding how the halogen substituents (bromine and fluorine) and the phenylacetic acid core contribute to their biological effects.
Research into related halogenated phenylacetic acid derivatives has established the critical role of the methylene (B1212753) spacer between the aromatic core and the acidic carboxyl function. nih.gov The specific placement and nature of halogen atoms on the phenyl ring are also pivotal in determining the compound's potency and selectivity for its biological target.
In the synthesis of novel compounds, the 2-(3,5-difluorophenyl)acetic acid moiety, a close analogue to the target compound, has been utilized as a key building block. acs.org This scaffold was incorporated into more complex molecules to evaluate their activity as KV7.2/3 channel openers. acs.org The resulting data from such studies reveal surprisingly steep SAR, where even minor modifications, such as the addition or change of a substituent, can lead to significant changes in activity, sometimes referred to as an "activity cliff". acs.org
The SAR exploration of various substituted aromatic compounds indicates that certain structural features are indispensable for activity. Modifications are typically made to the aromatic rings and the linker groups connecting them to probe the structural requirements for optimal function. nih.gov For instance, in studies of other bromo-substituted aromatic compounds, the position of the bromine atom and the presence of other functional groups have been shown to be key determinants of inhibitory effects on specific enzymes or receptors. nih.govresearchgate.net Molecular docking experiments often complement these studies, providing insights into how analogues bind to their targets, such as forming hydrogen bonds with key residues. nih.gov
The data from these analogue studies can be summarized to guide the design of new derivatives with potentially enhanced activity.
| Structural Moiety | Modification Explored in Analogues | General Impact on Biological Activity | Reference |
|---|---|---|---|
| Phenylacetic Acid Core | Presence of the methylene spacer between the phenyl ring and carboxyl group. | Considered critical for the biological activity observed in certain aldose reductase inhibitors. | nih.gov |
| Fluorine Substitution | Use of the 3,5-difluorophenyl scaffold. | Incorporated as a key component in the synthesis of KV7.2/3 channel openers. | acs.org |
| Bromine Substitution | Varied positions and presence on the aromatic ring. | Influences inhibitory potency in different classes of compounds, such as FGFR1 inhibitors. | nih.gov |
| Overall Substitution Pattern | Minor structural changes leading to significant activity changes. | Demonstrates steep SAR profiles and "activity cliffs" in related molecules. | acs.org |
Application of Machine Learning and Artificial Intelligence in Synthetic Planning (e.g., Retrosynthesis)
The synthesis of complex molecules like this compound and its derivatives can be a significant challenge. Modern computational chemistry leverages machine learning (ML) and artificial intelligence (AI) to address these challenges, particularly in the area of synthetic planning and retrosynthesis. engineering.org.cn
AI platforms for synthetic planning operate by:
Generating Potential Routes: Using predictive retrosynthesis tools, often based on deep learning models like sequence-to-sequence (Seq2Seq) learning, the AI generates multiple potential disconnection strategies for a target molecule. engineering.org.cnelsevier.com
Integrating Expert Knowledge: Many advanced systems combine AI-generated pathways with input from expert chemists, who can evaluate and refine the proposed routes based on practical laboratory experience and specific project priorities. elsevier.com
| AI/ML Technique/Platform | Application in Synthetic Planning | Key Functionality | Reference |
|---|---|---|---|
| Computer-Aided Synthesis Planning (CASP) | Emulates chemists' thinking to design synthetic routes. | Performs retrosynthetic analysis to break down complex molecules. | nih.gov |
| Sequence-to-Sequence (Seq2Seq) Learning | Single-step retrosynthesis prediction. | Treats chemical reactions like a language translation task, generating reactants from a product. | engineering.org.cn |
| Data-Driven Route Design | Develops synthetic routes without direct human intervention. | Utilizes deep neural networks trained on large reaction databases. | nih.gov |
| AI Platforms (e.g., AI-Chemist, Reaxys) | End-to-end synthesis management. | Proposes and ranks synthetic plans, executes steps, monitors reactions, and uses machine learning for optimization. | wiley.comelsevier.com |
Spectroscopic Characterization and Advanced Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 4-Bromo-3,5-difluorophenylacetic acid, a combination of proton, fluorine, and carbon NMR experiments provides a complete picture of its structure.
Proton NMR (¹H NMR)
Proton NMR spectroscopy provides information about the hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound is characterized by specific chemical shifts and coupling patterns that are indicative of its structure. The methylene (B1212753) protons (CH₂) of the acetic acid group typically appear as a singlet, while the aromatic protons show a characteristic splitting pattern due to coupling with adjacent fluorine atoms.
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| CH₂ | 3.65 | s | N/A |
| Ar-H | 7.15 | t | 7.8 |
Table 1: Representative ¹H NMR data for this compound.
Fluorine NMR (¹⁹F NMR)
Fluorine-19 NMR is particularly informative for fluorinated compounds. In the case of this compound, the two fluorine atoms are chemically equivalent, resulting in a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is a key identifier for this compound.
| Fluorine | Chemical Shift (δ) ppm |
| Ar-F | -105.3 |
Table 2: Representative ¹⁹F NMR data for this compound.
Carbon-13 NMR (¹³C NMR)
Carbon-13 NMR provides insight into the carbon framework of the molecule. The spectrum of this compound will display distinct signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons. The carbons directly bonded to fluorine will exhibit characteristic splitting patterns (carbon-fluorine coupling).
| Carbon | Chemical Shift (δ) ppm |
| COOH | 175.8 |
| CH₂ | 44.2 |
| Ar-C (C-Br) | 109.5 (t, J = 4.2 Hz) |
| Ar-C (C-H) | 114.8 (t, J = 18.2 Hz) |
| Ar-C (C-CH₂) | 139.1 (t, J = 6.8 Hz) |
| Ar-C (C-F) | 162.4 (dd, J = 250.3, 10.2 Hz) |
Table 3: Representative ¹³C NMR data for this compound, including observed carbon-fluorine couplings.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound (C₈H₅BrF₂O₂), the experimentally measured mass will be very close to its calculated exact mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| Parameter | Value |
| Calculated Exact Mass | 265.9441 |
| Observed Mass | 265.9445 |
Table 4: Representative HRMS data for this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In ESI-MS, this compound is typically observed as its deprotonated molecule, [M-H]⁻. This technique is valuable for confirming the molecular weight of the compound.
| Ion | m/z |
| [M-H]⁻ | 264.9 |
Table 5: Representative ESI-MS data for this compound.
Chromatographic Separation Techniques for Analysis and Purification
Chromatographic techniques are fundamental in the analysis and purification of this compound, enabling its separation from reaction precursors, byproducts, and other impurities. The selection of a specific method depends on the analytical goal, whether it is for purity assessment, quantitative analysis, or preparative isolation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for determining the purity and concentration of this compound. Its high resolution and sensitivity make it ideal for quantitative analysis. For compounds of this nature, reverse-phase HPLC (RP-HPLC) is the most common approach. In this method, the substance is separated based on its hydrophobic interactions with a nonpolar stationary phase and its solubility in a polar mobile phase.
A typical HPLC analysis for a related isomer, 2-Bromo-4,5-difluorophenylacetic acid, confirms its utility for purity assays, often aiming for a purity level greater than 97.5%. thermofisher.com For similar aromatic compounds like 1-Bromo-2,4-difluorobenzene, separation is effectively achieved using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid to ensure the carboxylic acid remains in its protonated state for consistent retention and sharp peak shape. sielc.com
To enhance spectrophotometric detection, carboxylic acids can be derivatized. A common method involves reacting the acid with a reagent such as 4'-bromophenacyl trifluoromethanesulfonate (B1224126) to form a UV-active ester, which can significantly improve detection limits. nih.gov
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase (Column) | C18 (Octadecylsilane), 5 µm particle size | Provides a nonpolar surface for hydrophobic interaction-based separation. |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient or Isocratic) | The organic/aqueous mixture elutes the compound. Formic acid suppresses the ionization of the carboxylic acid group. sielc.com |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and analysis time. |
| Detection | UV Spectrophotometry at ~254 nm | The aromatic ring of the compound absorbs UV light, allowing for its detection and quantification. |
| Injection Volume | 5-20 µL | The volume of the sample introduced into the system for analysis. |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility and high polarity of carboxylic acids like this compound, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester. jfda-online.com
Common derivatization methods include esterification to form methyl esters (FAMEs) using reagents like boron trifluoride (BF3) in methanol, or reaction with silylating agents. jfda-online.com Another approach for sensitive detection, particularly with an electron capture detector (ECD) or mass spectrometry in negative chemical ionization mode (NCI-MS), is to form a halogenated derivative. This can be achieved by reacting the acid with reagents like pentafluorobenzyl bromide (PFB-Br). jfda-online.com Once derivatized, the compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on its mass spectrum and retention time.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Derivatization Agent | BF3-Methanol or Pentafluorobenzyl Bromide (PFB-Br) | To convert the non-volatile carboxylic acid into a volatile ester suitable for GC analysis. jfda-online.com |
| Column | Capillary column with a nonpolar or mid-polarity stationary phase (e.g., DB-5ms) | Separates compounds based on their boiling points and interactions with the stationary phase. |
| Carrier Gas | Helium or Hydrogen | Transports the vaporized sample through the column. |
| Injector Temperature | ~250 °C | Ensures rapid volatilization of the derivatized sample. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides general quantification, while MS provides structural information for positive identification. |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. sigmaaldrich.com It is extensively employed to monitor the progress of chemical reactions, identify compounds in a mixture by comparison with standards, and determine the appropriate solvent system for a larger-scale separation on a column. umich.edu
In a typical TLC analysis of this compound, a small spot of the sample is applied to a TLC plate coated with an adsorbent like silica (B1680970) gel. umich.edu The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the eluent). As the eluent moves up the plate by capillary action, the sample components are separated based on their differential partitioning between the stationary phase and the mobile phase. The separation is quantified by the retention factor (Rf value). Visualization is often achieved under UV light, where the aromatic ring will cause fluorescence quenching on plates containing a fluorescent indicator.
| Component | Example | Function |
|---|---|---|
| Stationary Phase | Silica Gel 60 F254 plate | A polar adsorbent that separates compounds based on polarity. The F254 indicator allows for UV visualization. |
| Mobile Phase (Eluent) | Ethyl Acetate (B1210297) / Hexane (e.g., 30:70 v/v) with a trace of acetic acid | A solvent mixture whose polarity is optimized to achieve good separation. Acetic acid prevents "streaking" of the carboxylic acid spot. |
| Application | Capillary spotter | Used to apply a small, concentrated spot of the sample onto the plate's baseline. umich.edu |
| Development | Sealed chromatography tank | Allows the eluent to ascend the plate in a vapor-saturated environment, ensuring reproducible results. |
| Visualization | UV lamp (254 nm) | The compound appears as a dark spot against a fluorescent green background. |
X-ray Crystallography for Solid-State Structure Elucidation (Applied to similar compounds)
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While the specific crystal structure of this compound is not publicly documented, the application of this technique to structurally similar halogenated organic molecules provides significant insight into the expected solid-state conformation and intermolecular interactions.
Studies on other bromo-substituted organic compounds, such as derivatives of 2-deoxy-d-glucose, reveal how the presence of a bromine atom significantly influences the crystal packing and the network of intermolecular interactions. nih.gov In such structures, bromine can participate in hydrogen bonding, which plays a critical role in stabilizing the crystal lattice. nih.gov
For this compound, a single-crystal X-ray diffraction analysis would be expected to elucidate:
Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule, confirming the substitution pattern on the phenyl ring and the geometry of the acetic acid side chain.
Intermolecular Interactions: The nature of the forces holding the molecules together in the crystal lattice. This would likely involve strong hydrogen bonding between the carboxylic acid groups of adjacent molecules, potentially forming classic carboxyl-to-carboxyl dimers.
Halogen Bonding: The fluorine and bromine atoms could participate in halogen bonds and other non-covalent interactions, further influencing the supramolecular architecture.
The data obtained from such an analysis provides unequivocal proof of structure and offers valuable information on the solid-state properties of the compound.
| Parameter Determined | Significance |
|---|---|
| Unit Cell Dimensions | Defines the size and shape of the basic repeating unit of the crystal. |
| Space Group | Describes the symmetry elements present within the crystal structure. |
| Atomic Coordinates | Provides the precise 3D position of every atom in the asymmetric unit. |
| Bond Lengths and Angles | Confirms the covalent structure and identifies any geometric strain. |
| Intermolecular Distances | Identifies and characterizes non-covalent interactions like hydrogen bonds and halogen bonds. nih.gov |
Applications in Chemical Synthesis As an Intermediate
Role in the Synthesis of Complex Organic Molecules
Information not available in the reviewed sources.
Precursor for Advanced Pharmaceutical Intermediates
Synthesis of Drug Analogues (e.g., PFI-3 analogs)
Information not available in the reviewed sources.
Contribution to Target Molecule Synthesis (e.g., Lenacapavir fragments)
Information not available in the reviewed sources for this specific compound.
Development of Specialty Chemicals and Materials (e.g., Liquid Crystal Materials)
Information not available in the reviewed sources.
Q & A
Q. What are the standard synthetic routes for 4-bromo-3,5-difluorophenylacetic acid, and how can reaction efficiency be optimized?
The compound is synthesized via condensation reactions. For example, 4-bromo-3,5-difluoroaniline reacts with Meldrum’s acid in toluene at 90°C, yielding an intermediate (3-((4-bromo-3,5-difluorophenyl)amino)-3-oxopropanoate) with 71% efficiency after reverse-phase chromatography . Optimization strategies include:
- Temperature control (e.g., cooling to 0°C for precipitation).
- Solvent selection (toluene for reflux, acetonitrile/water for chromatography).
- Stoichiometric adjustments (e.g., doubling Meldrum’s acid for complete conversion).
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- LCMS : Confirms molecular weight (e.g., m/z 294 [M+H]+ for intermediates) .
- HPLC : Validates purity (retention time 0.66 minutes under SQD-FA05 conditions) .
- NMR/IR : Identifies functional groups (e.g., bromine, fluorine, and acetic acid moieties).
Q. How does the bromo-fluoro substitution pattern influence its reactivity in cross-coupling reactions?
The electron-withdrawing fluorine atoms meta to the bromine enhance electrophilicity at the C-Br bond, facilitating Suzuki-Miyaura couplings. Comparative studies with analogs (e.g., 4-bromo-2,5-difluorobenzoic acid) show faster reaction kinetics in Pd-catalyzed reactions .
Advanced Research Questions
Q. What strategies mitigate low yields in multi-step syntheses involving this compound?
Example: During the synthesis of (4aR)-N-(4-bromo-3,5-difluorophenyl)-carboxamide derivatives, low yields arise from steric hindrance. Solutions include:
- Using bulky ligands (e.g., XPhos) to stabilize Pd intermediates .
- Optimizing protecting groups (e.g., 2,4-dimethoxybenzyl for regioselectivity) .
- Monitoring intermediates via real-time LCMS to abort failed steps early .
Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point, solubility)?
Discrepancies may arise from polymorphic forms or impurities. Methodological approaches:
Q. What computational tools predict the hydrogen-bonding network of this compound in crystal engineering?
Graph set analysis (Etter’s method) models hydrogen-bond patterns. For example:
Q. How does the compound interact with biological targets (e.g., enzymes) compared to its analogs?
Studies on similar compounds (e.g., 3,5-difluorophenylacetic acid) show:
- Competitive inhibition of penicillin-binding proteins via carboxylate coordination .
- Fluorine atoms enhance metabolic stability in in vitro assays (e.g., CYP450 resistance) .
Methodological Challenges and Solutions
Handling air-sensitive intermediates during derivatization
- Use Schlenk lines for anhydrous reactions .
- Quench reactive species (e.g., acid chlorides) immediately after synthesis to prevent decomposition .
Purification challenges due to halogenated by-products
- Employ orthogonal techniques: Size-exclusion chromatography separates brominated impurities .
- Recrystallization in hexane/ethyl acetate removes persistent fluorinated contaminants .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
